3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a bromopropyl group attached to the benzotriazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the benzotriazinone ring.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the benzotriazinone.
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products include amine derivatives of the benzotriazinone.
Scientific Research Applications
3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromopropyl)benzene: Similar in structure but lacks the benzotriazinone ring.
3-bromopropylamine: Contains a bromopropyl group but is an amine rather than a benzotriazinone.
3-bromopropyltriphenylphosphonium bromide: Contains a bromopropyl group but is a phosphonium salt.
Uniqueness
3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the benzotriazinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(3-bromopropyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-6-3-7-14-10(15)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYPMITAXMAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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